4-(3-Bromophenyl)-1,3-diazinane-2-thione
Beschreibung
4-(3-Bromophenyl)-1,3-diazinane-2-thione is a six-membered heterocyclic compound featuring a diazinane core (1,3-diazinane) with a sulfur atom at the 2-position and a 3-bromophenyl substituent at the 4-position.
Eigenschaften
Molekularformel |
C10H11BrN2S |
|---|---|
Molekulargewicht |
271.18 g/mol |
IUPAC-Name |
4-(3-bromophenyl)-1,3-diazinane-2-thione |
InChI |
InChI=1S/C10H11BrN2S/c11-8-3-1-2-7(6-8)9-4-5-12-10(14)13-9/h1-3,6,9H,4-5H2,(H2,12,13,14) |
InChI-Schlüssel |
DIIOFJAGCHXYOZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(=S)NC1C2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)-1,3-diazinane-2-thione typically involves the reaction of 3-bromobenzylamine with carbon disulfide and a base, such as potassium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate dithiocarbamate, which cyclizes to form the desired diazinane-2-thione ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Bromophenyl)-1,3-diazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or a sulfide.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-(3-Bromophenyl)-1,3-diazinane-2-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-(3-Bromophenyl)-1,3-diazinane-2-thione involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromophenyl group may also facilitate interactions with specific receptors or ion channels, modulating their function.
Vergleich Mit ähnlichen Verbindungen
Research Findings and Data Analysis
Crystallographic Insights
- Software Tools: Structures of analogs were refined using SHELXL and visualized via ORTEP-3 . For example, the diazepine-dione in crystallizes in the monoclinic space group P2₁/c, with Z = 4 .
- Hydrogen Bonding : The diazinane’s thione group forms stronger S···H-N interactions (2.8–3.0 Å) compared to the imidazole’s weaker C-H···S contacts (3.2 Å) .
Table 2: Selected Crystallographic Parameters
| Compound | Space Group | Bond Length (C-S) | Hydrogen Bond Distance (Å) |
|---|---|---|---|
| Diazinane-2-thione | P-1 | 1.68 | 2.85 (S···H-N) |
| Imidazole-2-thione | C2/c | 1.67 | 3.20 (C-H···S) |
| Diazepine-2,5-dione | P2₁/c | - | 2.70 (N-H···O) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
